molecular formula C5H4BF3N2O2 B12951001 (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid

Cat. No.: B12951001
M. Wt: 191.91 g/mol
InChI Key: ZHIURVFFKUQVKQ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyrimidine ring, with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a halogenated pyrimidine with a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Trifluoromethyl)pyrimidin-4-yl)boronic acid is unique due to its combination of a trifluoromethyl group and a boronic acid group on a pyrimidine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-2-1-3(11-4)6(12)13/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIURVFFKUQVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=NC=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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